benzyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate
Description
Benzyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate is a bicyclic heterocyclic compound featuring a pyrido[1,2-a]pyrazine core fused with a partially saturated six-membered ring. The molecule contains a benzyl ester group at position 2 and a ketone group at position 2. This structure is part of a broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their bioactivity and structural diversity.
Properties
IUPAC Name |
benzyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15-11-17(10-14-8-4-5-9-18(14)15)16(20)21-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSBZXUQUKKFNS-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CN(CC2=O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@@H](C1)CN(CC2=O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Selection
The bicyclic structure requires precursors capable of forming both six-membered (pyrido) and seven-membered (pyrazine) rings. For example, a cyclohexene-fused diamine derivative may react with a benzyl-protected α-keto ester to initiate cyclocondensation. The choice of precursors influences regioselectivity and ring closure efficiency.
Reaction Conditions
Typical conditions involve refluxing in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) with catalytic acid (e.g., p-toluenesulfonic acid) or base (e.g., triethylamine). A study cited in achieved a 65% yield using DMF at 110°C for 12 hours, though yields vary based on steric and electronic factors.
Table 1: Condensation Reaction Parameters
| Precursors | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclohexene diamine + α-keto ester | DMF | TEA | 110 | 65 |
| Piperidine derivative + glyoxalate | THF | HCl | 80 | 58 |
Cyclization Strategies
Intramolecular cyclization is critical for forming the fused bicyclic system. Ring-closing metathesis (RCM) and nucleophilic acyl substitution are two prominent methods.
Ring-Closing Metathesis
RCM using Grubbs catalysts enables the formation of the pyrido ring from diene precursors. For instance, a diene intermediate with pendant amine and ester groups undergoes metathesis to generate the seven-membered pyrazine ring. Patent describes analogous strategies for pyrido-pyrazine derivatives, achieving up to 70% conversion with Grubbs II catalyst.
Nucleophilic Acyl Substitution
The ketone at position 4 can act as an electrophilic site for intramolecular attack by a secondary amine. This step often follows initial condensation and requires careful pH control to avoid premature hydrolysis of the benzyl ester.
Protecting Group Chemistry
The benzyl group serves as a transient protecting group for the carboxylate moiety, which is introduced early in the synthesis to prevent side reactions.
Benzyl Ester Installation
Benzyl chloroformate (Cbz-Cl) is reacted with a secondary amine precursor in the presence of a base like sodium hydride. This step typically proceeds at 0–25°C with yields exceeding 80%.
Deprotection Considerations
While the final compound retains the benzyl group, intermediate steps may require selective deprotection. Hydrogenolysis with palladium on carbon is avoided due to the compound’s sensitivity to reducing conditions, making acidolysis (e.g., HBr in acetic acid) a preferred alternative.
Enantioselective Synthesis
The (9aS) stereocenter necessitates asymmetric synthesis. Two approaches dominate: chiral auxiliary-mediated synthesis and catalytic asymmetric hydrogenation.
Chiral Auxiliary Methods
A chiral cyclohexenyl precursor is synthesized using (R)- or (S)-glyceraldehyde acetonide as a temporary stereochemical guide. After cyclization, the auxiliary is cleaved under mild acidic conditions. This method achieves enantiomeric excess (ee) values of >90% but involves additional synthetic steps.
Catalytic Asymmetric Hydrogenation
Prochiral enamine intermediates are hydrogenated using chiral catalysts like Ru-BINAP complexes. Patent reports ee values of 85–92% for similar pyrido-pyrazine systems, though substrate specificity remains a challenge.
Comparative Analysis of Methods
Table 2: Method Efficiency and Stereochemical Outcomes
| Method | Steps | Overall Yield (%) | ee (%) |
|---|---|---|---|
| Condensation + RCM | 4 | 45 | N/A |
| Chiral Auxiliary | 6 | 32 | 92 |
| Asymmetric Hydrogenation | 5 | 38 | 88 |
Condensation-RCM offers higher yields but lacks inherent stereocontrol, whereas enantioselective methods prioritize ee at the expense of step count.
Chemical Reactions Analysis
Types of Reactions
Benzyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Benzyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark of the condition .
Comparison with Similar Compounds
Tert-butyl 8-benzyl-3,4,6,7,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-2-carboxylate (CAS: 1936177-08-0)
- Structural Differences : Replaces the benzyl ester with a tert-butyl ester and lacks the 4-oxo group.
- Implications : The tert-butyl group may enhance metabolic stability compared to the benzyl ester, which is more prone to hydrolysis. The absence of the 4-oxo group could reduce hydrogen-bonding interactions in biological targets .
Imidazo[1,2-a]pyrazine Derivatives
- Structural Differences : Features an imidazole ring fused to pyrazine instead of a pyridine ring.
- Biological Activity: Imidazo[1,2-a]pyrazines exhibit antinociceptive activity (MIC values: 1–9 μM) and are explored as corticotropin-releasing factor (CRF) receptor antagonists. The pyrido[1,2-a]pyrazine core in the target compound may offer distinct binding modes due to reduced aromaticity and altered nitrogen positioning .
Tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines (Compounds 12 and 13)
- Structural Differences : Incorporates a pyrrolo ring fused to pyrido-pyrazine.
- Biological Activity : These compounds show potent antihypertensive effects but minimal smooth muscle relaxation. The benzyl ester and 4-oxo groups in the target compound may modulate selectivity for cardiovascular targets .
Pharmacological and Physicochemical Properties
- Metabolic Stability : Imidazo[1,2-a]pyrazines with hydrazide moieties exhibit moderate metabolic stability, while the 4-oxo group in the target compound could increase susceptibility to enzymatic oxidation .
Biological Activity
Benzyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and industry.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a fused bicyclic system of pyridine and pyrazine rings. The synthesis typically involves multiple steps including cyclization and functional group transformations. Common synthetic routes include the cyclization of pyrrole derivatives with appropriate pyrazine derivatives under acidic or basic conditions.
This compound has shown promise as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurological disorders such as Alzheimer’s disease .
Antimicrobial Properties
Research indicates that compounds related to the benzyl pyrido[1,2-a]pyrazine class exhibit significant antimicrobial activity. For instance, studies have demonstrated that similar compounds possess antimycobacterial properties against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .
Case Study 1: Antimycobacterial Activity
In a comparative study of substituted N-benzylpyrazine-2-carboxamides, researchers found that specific derivatives exhibited potent antimycobacterial activity. The structure-activity relationship (SAR) analysis revealed that modifications on the benzyl moiety significantly influenced biological activity against mycobacterial strains. The most effective compounds were those with halogen substitutions on the aromatic ring .
Case Study 2: Neuroprotective Effects
Another area of investigation focused on the neuroprotective effects of benzyl (9aS)-4-oxo derivatives. In vitro assays indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. The modulation of cholinergic signaling pathways was identified as a key mechanism underlying these protective effects .
Applications in Medicine and Industry
The unique properties of this compound make it a valuable candidate for various applications:
- Pharmaceutical Development : Its role as an acetylcholinesterase inhibitor positions it as a potential therapeutic agent for Alzheimer's disease and other cognitive disorders.
- Antimicrobial Agents : Given its demonstrated efficacy against Mycobacterium tuberculosis, it could serve as a lead compound in the development of new antimycobacterial drugs.
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for benzyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate?
The compound is typically synthesized via hydrogenation and cyclization reactions. For example, rhodium-carbon-catalyzed hydrogenation under reduced pressure (2.0–3.0 MPa) can shorten reaction times from 40 h to 4–8 h while achieving 81% yields. Impurity control is critical; adding water to the hydrogenation solvent and using a one-pot method for hydrogenation and salt formation can suppress byproducts like ethyl (S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]pentanoate, ensuring final purity >99% .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic techniques:
Q. What biological activities are associated with structurally analogous compounds?
Pyrido-pyrazine derivatives exhibit diverse bioactivities. For instance, N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides demonstrate analgesic properties in the "acetic acid writhing" model, comparable to 4-hydroxyquinolin-2-one analogs . ICG001, a related pyrazino-pyrimidine inhibitor, targets Wnt/β-catenin signaling, suggesting potential mechanistic overlap .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize impurities during synthesis?
Key strategies include:
Q. What methodologies resolve overlapping NMR signals in complex pyrido-pyrazine derivatives?
Advanced NMR techniques include:
Q. How do structural modifications influence bioactivity in pyrido-pyrazine derivatives?
Bioisosteric replacements (e.g., substituting 4-hydroxyquinolin-2-one with pyrido-pyrimidine nuclei) retain analgesic activity, highlighting the importance of the carboxamide group and aromatic stacking interactions . Modulating substituents on the benzyl group (e.g., electron-donating vs. withdrawing groups) alters binding affinity to targets like β-catenin .
Q. What analytical methods quantify trace impurities in this compound?
- HPLC-UV/HRMS : Detects and quantifies impurities like Perindopril-related Compound C (a diketopiperazine byproduct) at <0.1% levels .
- Chiral chromatography : Resolves enantiomeric impurities in stereochemically complex intermediates .
Q. What computational tools predict the stability of pyrido-pyrazine derivatives under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
